Methyl [2,6-dimethoxy-3-(morpholin-4-ylsulfonyl)phenoxy]acetate
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Overview
Description
Methyl [2,6-dimethoxy-3-(morpholin-4-ylsulfonyl)phenoxy]acetate is a complex organic compound with a variety of applications in scientific research and industry This compound is characterized by its unique structure, which includes a morpholine ring, a sulfonyl group, and methoxy substituents on a phenoxy acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [2,6-dimethoxy-3-(morpholin-4-ylsulfonyl)phenoxy]acetate typically involves multiple steps, starting with the preparation of the phenoxy acetate backbone. The process often includes:
Formation of the Phenoxy Acetate Backbone: This can be achieved through the reaction of a suitable phenol derivative with chloroacetic acid or its ester in the presence of a base.
Introduction of Methoxy Groups: Methoxylation of the phenoxy acetate backbone is usually carried out using methanol and a suitable catalyst.
Morpholine Ring Addition: The final step involves the reaction of the sulfonylated phenoxy acetate with morpholine under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl [2,6-dimethoxy-3-(morpholin-4-ylsulfonyl)phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: The methoxy and sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophilic reagents such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy acetates depending on the nucleophile used.
Scientific Research Applications
Methyl [2,6-dimethoxy-3-(morpholin-4-ylsulfonyl)phenoxy]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl [2,6-dimethoxy-3-(morpholin-4-ylsulfonyl)phenoxy]acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Phenoxy Acetate Derivatives: Compounds with similar phenoxy acetate backbones but different substituents.
Morpholine Derivatives: Compounds containing the morpholine ring but lacking the sulfonyl group or methoxy substituents.
Sulfonyl Derivatives: Compounds with sulfonyl groups attached to different aromatic systems.
Uniqueness
The presence of both methoxy and sulfonyl groups, along with the morpholine ring, makes it a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C15H21NO8S |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
methyl 2-(2,6-dimethoxy-3-morpholin-4-ylsulfonylphenoxy)acetate |
InChI |
InChI=1S/C15H21NO8S/c1-20-11-4-5-12(25(18,19)16-6-8-23-9-7-16)15(22-3)14(11)24-10-13(17)21-2/h4-5H,6-10H2,1-3H3 |
InChI Key |
TVNKPQGQCZTFCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)N2CCOCC2)OC)OCC(=O)OC |
Origin of Product |
United States |
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